molecular formula C20H14ClFO4S2 B7432940 (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate

(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate

Cat. No. B7432940
M. Wt: 436.9 g/mol
InChI Key: KVTVMZMSMCCOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate, also known as MTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. MTFB is a member of the benzoate family and is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell signaling pathways. (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell growth and division. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) protein, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of certain enzymes that are involved in oxidative stress and inflammation. In vivo studies have shown that (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in cell signaling pathways. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have anti-inflammatory and anti-tumor effects, which make it a promising candidate for drug discovery. However, one of the limitations of using (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the use of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in scientific research. One potential direction is the development of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is synthesized through a multi-step process that involves the reaction of 3-methylsulfonylphenylboronic acid with 2-(4-chlorophenyl)thiol in the presence of a palladium catalyst. This reaction produces 2-(4-chlorophenyl)sulfanyl-3-methylsulfonylphenylboronic acid, which is then reacted with 6-fluorobenzoic acid in the presence of a base to produce (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate.

Scientific Research Applications

(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been used in various scientific research studies due to its unique properties. One of the primary applications of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is in the field of drug discovery. (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been studied for its ability to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.

properties

IUPAC Name

(3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFO4S2/c1-28(24,25)16-5-2-4-14(12-16)26-20(23)19-17(22)6-3-7-18(19)27-15-10-8-13(21)9-11-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTVMZMSMCCOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate

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